molecular formula C8H6ClN3 B2385149 Pyrido[2,3-b]pyrazine, 3-chloro-2-methyl- CAS No. 1260519-71-8

Pyrido[2,3-b]pyrazine, 3-chloro-2-methyl-

Cat. No. B2385149
CAS RN: 1260519-71-8
M. Wt: 179.61
InChI Key: YARAETSZJAIRCE-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazine is a tailor-made fluorescent core designed for cost-effective multicolor display applications . It has a simple molecular structure and high photoluminescence quantum efficiency (PLQY) .


Synthesis Analysis

The synthesis of Pyrido[2,3-b]pyrazine involves the design and creation of a new tailor-made fluorescent core . Multicomponent synthesis methods have been used to create novel pyrido[2,3-b]pyrazine-based heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of Pyrido[2,3-b]pyrazine is simple and has been designed for high photoluminescence quantum efficiency (PLQY) . The structure of the novel pyrido[2,3-b]pyrazine-based heterocyclic compounds has been ascertained by spectral techniques such as NMR and FT-IR .


Chemical Reactions Analysis

The chemical reactions involving Pyrido[2,3-b]pyrazine are crucial for its applications in OLEDs . The band gap of the pyrido[2,3-b]pyrazine family can be fine-tuned to exhibit a wide range of emissions spanning the entire visible region from blue to red .


Physical And Chemical Properties Analysis

Pyrido[2,3-b]pyrazine exhibits high photoluminescence quantum efficiency (PLQY) and has a simple molecular structure . It also exhibits a wide range of emissions spanning the entire visible region from blue to red .

Scientific Research Applications

Mechanism of Action

Target of Action

It’s known that pyrido[2,3-b]pyrazine derivatives have been utilized in electrochemical sensing of dna , suggesting potential interaction with nucleic acids.

Mode of Action

It’s known that pyrido[2,3-b]pyrazine derivatives can exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that these compounds may interact with their targets through electron transfer processes, influencing the energy states of the molecules involved.

Biochemical Pathways

Given its potential role in dna sensing , it’s plausible that it may interact with pathways involving DNA synthesis and repair

Result of Action

Pyrido[2,3-b]pyrazine derivatives have been shown to contribute significantly to non-linear optical (nlo) technological applications . This suggests that these compounds may have the ability to alter the optical properties of materials, potentially influencing cellular imaging and diagnostic techniques.

Future Directions

The future directions for Pyrido[2,3-b]pyrazine involve its potential applications in cost-effective multicolor display applications . Its high photoluminescence quantum efficiency (PLQY) and simple molecular structure make it a promising material for future research and development .

properties

IUPAC Name

3-chloro-2-methylpyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c1-5-7(9)12-8-6(11-5)3-2-4-10-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARAETSZJAIRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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